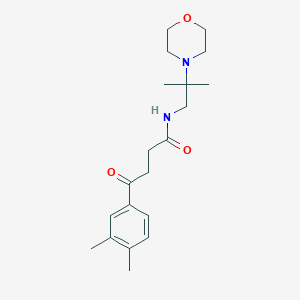![molecular formula C14H11ClN2O4 B7680335 4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide](/img/structure/B7680335.png)
4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide, also known as GW501516, is a synthetic drug that belongs to the class of PPARδ agonists. It was initially developed to treat metabolic and cardiovascular diseases, but its usage has been banned due to its potential carcinogenic effects. Despite this, it remains a popular research tool in the scientific community due to its ability to enhance endurance and fat burning in animal models.
Mécanisme D'action
4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide works by activating PPARδ, a nuclear receptor that regulates gene expression in various metabolic pathways. This activation leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, resulting in enhanced endurance and fat burning.
Biochemical and Physiological Effects:
This compound has been shown to improve endurance and fat burning in animal models. It has also been found to improve insulin sensitivity and reduce inflammation in obese mice. However, its usage has been associated with potential carcinogenic effects, including the development of tumors in various organs.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide is a useful research tool for studying the role of PPARδ in various physiological processes. Its ability to enhance endurance and fat burning in animal models makes it a valuable tool for investigating metabolic and cardiovascular diseases. However, its potential carcinogenic effects limit its usage and require caution in experimental design.
Orientations Futures
1. Investigating the role of PPARδ in cancer development and progression.
2. Developing safer PPARδ agonists for the treatment of metabolic and cardiovascular diseases.
3. Studying the effects of 4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide on other physiological processes, such as inflammation and oxidative stress.
4. Investigating the potential use of this compound as a performance-enhancing drug in athletes.
Méthodes De Synthèse
The synthesis of 4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide involves several steps, including the reaction of 4-bromo-3-nitrobenzoic acid with 2-chloromethylphenol to form the intermediate 4-(2-chloromethylphenoxy)-3-nitrobenzoic acid. This intermediate is then converted into the final product through a series of chemical reactions involving N,N-dimethylformamide and triethylamine.
Applications De Recherche Scientifique
4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide has been extensively studied in animal models for its potential to improve endurance and fat burning. It has also been investigated for its role in treating metabolic and cardiovascular diseases, such as obesity, type 2 diabetes, and atherosclerosis. Additionally, it has been used as a research tool to study the role of PPARδ in various physiological processes.
Propriétés
IUPAC Name |
4-[(2-chlorophenoxy)methyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c15-11-3-1-2-4-13(11)21-8-10-6-5-9(14(16)18)7-12(10)17(19)20/h1-7H,8H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQOGCCAFWTKSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[1-[(3-methylphenyl)methyl]piperidin-4-yl]urea](/img/structure/B7680253.png)

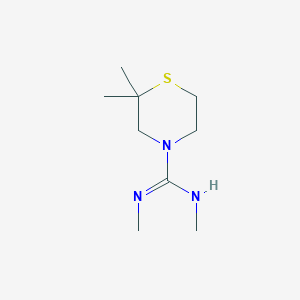
![N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide](/img/structure/B7680280.png)

![5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide](/img/structure/B7680294.png)
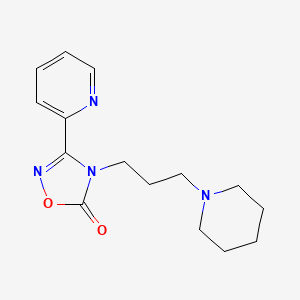
![[1-Oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl] thiophene-2-carboxylate](/img/structure/B7680311.png)
![N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B7680327.png)
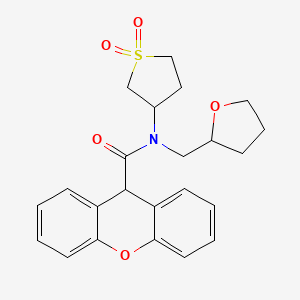
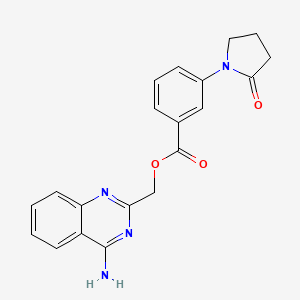
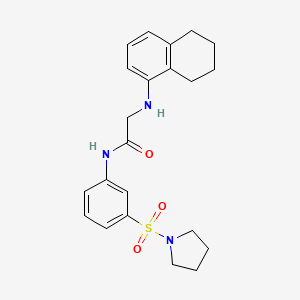
![2-[bis(furan-2-ylmethyl)amino]-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B7680356.png)
